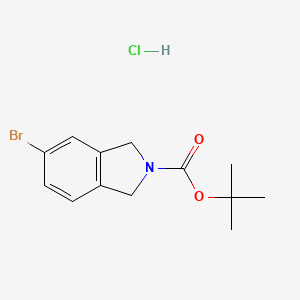
tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H16BrNO2. It is an intermediate used in the synthesis of various pharmaceuticals and organic compounds. This compound is particularly noted for its role in the development of isothiazoloquinolones, which exhibit enhanced antistaphylococcal activities against multidrug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride typically involves the bromination of isoindoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: Plays a role in the synthesis of drugs targeting multidrug-resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, the compound acts as an inhibitor of dipeptidyl peptidase 8/9 (DPP8/9), enzymes involved in various biological processes. By inhibiting these enzymes, the compound can modulate cellular functions and exhibit therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxyisoindoline-2-carboxylate
- tert-Butyl 5-chloroisoindoline-2-carboxylate
- tert-Butyl 4-hydroxyisoindoline-2-carboxylate
- tert-Butyl 5-nitroisoindoline-2-carboxylate
Uniqueness
tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride is unique due to its bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in the development of pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C13H17BrClNO2 |
|---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;/h4-6H,7-8H2,1-3H3;1H |
InChI Key |
QEDRCTLSIIYDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















